molecular formula C13H23N5O3 B2681267 rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans CAS No. 2241129-41-7

rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans

Cat. No.: B2681267
CAS No.: 2241129-41-7
M. Wt: 297.359
InChI Key: HVLQVLXFWVUAAY-MWLCHTKSSA-N
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Description

rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans: is a complex organic compound characterized by its unique structure, which includes a triazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans typically involves multiple steps, including the formation of the triazole ring and the oxolane ring. The process often starts with the preparation of the triazole derivative, followed by the introduction of the oxolane moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the oxolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and oxolane ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans is unique due to its specific combination of a triazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O3/c1-13(2,3)21-12(19)15-5-9-7-20-8-11(9)18-6-10(4-14)16-17-18/h6,9,11H,4-5,7-8,14H2,1-3H3,(H,15,19)/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQVLXFWVUAAY-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCC1N2C=C(N=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1COC[C@H]1N2C=C(N=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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